molecular formula C12H11FN2O2 B1486828 6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol CAS No. 1970572-70-3

6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol

Cat. No. B1486828
CAS RN: 1970572-70-3
M. Wt: 234.23 g/mol
InChI Key: SJNFHRPMDWMRCV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It’s likely that the “6-(3-Fluoro-4-methoxyphenyl)-2-methyl” part of the name refers to substitutions on the pyrimidine ring .

Scientific Research Applications

Chemical Structure and Reactivity

  • H-D Exchange Studies : Research demonstrates the reactivity of pyrimidinone derivatives in H-D exchange reactions, highlighting the influence of substituent structure on exchange rates, which can be crucial for labeling and studying molecular interactions (Kheifets, Gindin, & Moskvin, 2004).

Synthetic Applications

  • Crystal and Molecular Structures : A study reports on the synthesis and crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, offering insights into the molecular arrangements that could be pivotal for developing new compounds with enhanced properties (Richter et al., 2023).
  • Fluorogenic Labeling Agents : Another study explores the use of pyrimidine derivatives as fluorogenic labeling agents for high-performance liquid chromatography (HPLC), underlining their utility in bioanalytical applications (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Biological and Pharmacological Studies

  • Anti-Inflammatory and Analgesic Activities : Research on novel pyrimidine derivatives shows their potential as anti-inflammatory and analgesic agents, emphasizing the role of chemical substitution in enhancing biological activities (Muralidharan, James Raja, & Asha Deepti, 2019).
  • Corrosion Inhibition : A study on spiropyrimidinethiones as corrosion inhibitors for mild steel in acidic solutions demonstrates the application of pyrimidine derivatives in materials science, offering insights into their adsorption behavior and protective effects (Yadav, Sinha, Kumar, & Sarkar, 2015).

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-14-10(6-12(16)15-7)8-3-4-11(17-2)9(13)5-8/h3-6H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNFHRPMDWMRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol
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6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol
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Reactant of Route 6
6-(3-Fluoro-4-methoxyphenyl)-2-methylpyrimidin-4-ol

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